molecular formula C5H10O5 B1258597 2,3,4-Trihydroxypentanoic acid

2,3,4-Trihydroxypentanoic acid

Cat. No. B1258597
M. Wt: 150.13 g/mol
InChI Key: CHUMGDDVFASTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trihydroxypentanoic acid is a hydroxy monocarboxylic acid that is pentanoic acid carrying three carboxy substituents at positions 2, 3 and 4. It is a hydroxy monocarboxylic acid and a triol. It derives from a valeric acid.

Scientific Research Applications

Neurobiology and Feeding Behavior

  • Endogenous Sugar Acid Derivatives as Feeding Suppressants: Evidence suggests that 2,3,4-Trihydroxypentanoic acid and related compounds play a role in regulating feeding behavior. In rats, these compounds can suppress food intake, potentially offering therapeutic applications for conditions like hyperphagia and obesity (Plata-salamán, Oomura, & Shimizu, 1986).
  • Feeding Modulation by Serum-Borne Sugar Acids: Specific chemical structures and stereoisomers of sugar acids like this compound can modulate feeding behavior and humoral factors in rats. These findings underscore the potential neurobiological importance of such compounds (Sakata, 1990).

Organic Synthesis

  • Synthesis of Optically Active Compounds: Research into the synthesis of this compound derivatives has led to the development of methods for creating enantiomerically pure compounds. Such methods are valuable in the synthesis of complex organic molecules, including pharmaceuticals (Herold, Mohr, & Tamm, 1983).

Biotechnology

  • Developing Cellulosic Waste Products as Platform Chemicals: The highly functionalized carbon skeleton of this compound makes it an ideal starting material for synthesis in biotechnology. Research into protecting group chemistry of related saccharinic acids explores their potential as platform chemicals (Almond et al., 2018).

Additional Insights

  • Fluorinated Compounds and Biotechnological Prospects: The synthesis and study of fluorinated derivatives of this compound open up new avenues in the production of specialized molecules for various industrial applications (Carvalho & Oliveira, 2017).
  • Quantitative Determination in Beverages: Analytical methods have been developed for the quantitative determination of this compound in wines and other alcoholic beverages, highlighting its relevance in food chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).

properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

2,3,4-trihydroxypentanoic acid

InChI

InChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10)

InChI Key

CHUMGDDVFASTDV-UHFFFAOYSA-N

SMILES

CC(C(C(C(=O)O)O)O)O

Canonical SMILES

CC(C(C(C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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